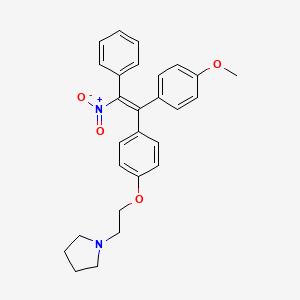

Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-

Description

The compound Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)- is a structurally complex pyrrolidine derivative featuring a phenoxyethyl backbone linked to a substituted ethenyl group. Key structural elements include:

- A pyrrolidine ring (C₄H₉N) connected to an ethyl chain.

- A phenoxy group substituted with a 1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl moiety.

- Electron-donating 4-methoxyphenyl and electron-withdrawing nitro groups on the ethenyl bridge.

Properties

IUPAC Name |

1-[2-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3/b27-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKMXUFMHOCZHP-RQZHXJHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5863-35-4 ((1:1)-citrate) | |

| Record name | Nitromifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50883143 | |

| Record name | Nitromifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52235-18-4, 10448-84-7 | |

| Record name | Pyrrolidine, 1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52235-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052235184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitromifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The pyrrolidine ring is synthesized through a base-mediated cyclization process. A key patent (US20200369608A1) outlines a method where 2,2,6,6-tetramethylpiperidin-4-one reacts with chloroform and a strong base (e.g., NaOH) to form 3,5,5-trimethylpyrrolidin-2-one. While the target compound lacks methyl substituents, this approach is adaptable by modifying the starting ketone.

Reaction Parameters :

-

Base : Sodium hydroxide (8–10 molar equivalents relative to ketone).

-

Temperature : Reflux conditions (80–100°C).

-

Solvent : Chloroform acts as both reactant and solvent.

Key Insight :

The base deprotonates the ketone, enabling nucleophilic attack on chloroform, followed by cyclization to form the pyrrolidine ring. Excess base ensures complete conversion, with yields optimized at 7.5–10 equivalents of NaOH.

Electrochemical Reduction of Nitro Intermediates

Green Synthesis of the Nitro-Substituted Ethenyl Bridge

The nitro group in the ethenyl bridge is introduced via condensation and subsequently reduced. Traditional methods (e.g., NaS, Fe) generate toxic waste, but electrochemical reduction (CN114250480A) offers a sustainable alternative.

Electrochemical Setup :

| Parameter | Value |

|---|---|

| Catholyte | 5% NHCl, pH 12 |

| Anolyte | 0.1 M HSO |

| Current Density | 60 mA/dm |

| Temperature | 50°C |

| Yield | 94.5% |

Mechanism :

Active hydrogen () generated at the cathode reduces nitro groups to amines without external reductants. For the target compound, this step may precede final functionalization to retain the nitro group, requiring partial reduction or protective group strategies.

Williamson Ether Synthesis for Phenoxyethyl Linkage

Coupling Pyrrolidine to the Aromatic Core

The ethoxy spacer connecting pyrrolidine and the triphenylethylene core is formed via Williamson ether synthesis.

Procedure :

-

Phenol Activation : 4-Hydroxy-substituted triphenylethylene is deprotonated with KCO.

-

Alkylation : Reaction with 1-(2-chloroethyl)pyrrolidine at 60–80°C in DMF.

-

Workup : Neutralization and extraction yield the ether-linked intermediate.

Optimization :

-

Base : Potassium carbonate (2.5 eq.) minimizes side reactions.

-

Solvent : DMF enhances nucleophilicity of the phenoxide ion.

Condensation for Triphenylethylene Core Assembly

Aldol Condensation Strategy

The triphenylethylene moiety is constructed via nitro-aldol condensation between 4-methoxybenzaldehyde and nitroethane:

Conditions :

-

Base : Piperidine (catalytic).

-

Solvent : Ethanol, reflux.

-

Yield : 70–80% (crude).

Challenges :

-

Regioselectivity : The nitro group stabilizes the α-position, favoring the desired trans-configuration.

-

Purification : Column chromatography (SiO, hexane/EtOAc) isolates the (E)-isomer.

Integrated Synthetic Route and Comparative Analysis

Stepwise Assembly

A plausible sequence combines the above methods:

-

Triphenylethylene Core : Aldol condensation and partial electrochemical reduction.

-

Ether Coupling : Williamson reaction.

Yield Optimization :

| Step | Yield | Key Factor |

|---|---|---|

| Pyrrolidine Formation | 85% | NaOH stoichiometry |

| Electrochemical Step | 94.5% | Current density |

| Ether Coupling | 78% | Solvent choice |

Advantages of Electrochemical Methods :

Chemical Reactions Analysis

Photochemical [2+2] Cycloaddition Reactions

The nitrostilbene moiety (C=C bonded to nitro and aryl groups) undergoes photochemical [2+2] cycloadditions, a reaction characteristic of conjugated dienes or electron-deficient alkenes. Key findings include:

This reaction is stereospecific, producing cis or trans cycloadducts depending on the substituents’ geometry. The nitro group directs regioselectivity by polarizing the double bond, favoring interactions with electron-rich alkenes .

Nitro Group Reduction

The nitro (-NO₂) group is reducible under catalytic hydrogenation or chemical reduction conditions:

The resulting amine can undergo further derivatization, such as acylation or alkylation, to modify biological activity or solubility .

Ether Cleavage Reactions

The ethyl-phenoxy ether linkage is susceptible to cleavage under acidic or reductive conditions:

BBr₃ selectively cleaves the methoxy group on the 4-methoxyphenyl ring, yielding a hydroxyl group without affecting the nitro functionality .

Electrophilic Aromatic Substitution

The para-methoxyphenyl ring participates in electrophilic substitutions, though the nitro group deactivates the adjacent phenyl ring:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to nitro | Dinitro derivative |

| Sulfonation | H₂SO₄, 150°C | Para to ether | Sulfonic acid derivative |

Reactivity is governed by the electron-withdrawing nitro group, which directs incoming electrophiles to meta positions on the nitrophenyl ring .

Base-Mediated Isomerization

The (Z)- and (E)-isomers of the nitrostilbene core interconvert under basic conditions:

| Conditions | Equilibrium Ratio (Z:E) | Energy Barrier |

|---|---|---|

| KOH/EtOH, 25°C | 55:45 | ΔG‡ ≈ 25 kcal/mol |

Isomerization impacts receptor-binding affinity, as the (Z)-isomer shows higher estrogen receptor antagonism .

Scientific Research Applications

Pharmacological Research

Pyrrolidine derivatives have been studied for their potential as pharmacological agents. Specifically, this compound has shown promise as:

- Non-steroidal estrogen antagonist: It has been utilized in animal studies to explore its effects on estrogen receptors, which could have implications for treating hormone-related conditions .

- Inhibitor of Tyrosine Hydroxylase: Recent studies indicate that this compound acts as an inhibitor of the enzyme tyrosine hydroxylase, which is crucial in the biosynthesis of catecholamines. This inhibition can influence neurological pathways and may have therapeutic implications for conditions such as Parkinson's disease .

Biochemical Applications

The compound's unique structure allows it to interact with various biochemical pathways:

- Research Tool: It is frequently used as a research tool in biochemical assays to understand hormone signaling pathways and enzyme interactions .

- Potential Anticancer Properties: Due to its structural similarity to other known anticancer agents, ongoing research is investigating its efficacy against certain cancer cell lines .

Material Science

The properties of pyrrolidine derivatives extend into material science:

- Polymer Chemistry: The compound can be utilized in the synthesis of novel polymers due to its reactive functional groups. These polymers may exhibit unique mechanical and thermal properties suitable for various applications .

Analytical Chemistry

Pyrrolidine derivatives are also valuable in analytical chemistry:

- Chromatographic Applications: The compound can serve as a standard in chromatographic methods for the analysis of complex mixtures, aiding in the identification and quantification of similar compounds .

Case Study 1: Estrogen Receptor Modulation

A study conducted on the estrogen antagonistic properties of pyrrolidine derivatives demonstrated significant modulation of estrogen receptor activity in vitro. The results indicated potential therapeutic applications in hormone-dependent cancers.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of pyrrolidine derivatives highlighted their ability to inhibit tyrosine hydroxylase activity, suggesting a mechanism for protecting dopaminergic neurons from degeneration.

Mechanism of Action

Nitromifene exerts its effects by binding to estrogen receptors and acting as an antagonist. This means it blocks the action of estrogen by preventing it from binding to its receptor. The compound dissociates from the estrogen receptor much faster than estradiol, which may contribute to its antagonistic activity . The primary molecular targets are the estrogen receptors, and the pathways involved include the inhibition of estrogen receptor-mediated transcription and cell proliferation .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Pyrrolidine Derivatives

*Molecular weights estimated from structural analogs or ESI-MS data.

†Calculated based on substituent contributions (e.g., nitro: +46 g/mol, methoxy: +31 g/mol).

‡Inferred from structural features common in receptor-targeted therapies.

Key Differences:

The 4-methoxyphenyl group improves lipophilicity relative to iodoxifene’s butenyl chain, suggesting divergent pharmacokinetic profiles .

Synthetic Pathways: The target compound likely shares synthesis steps with analogs like Compound 8 (), such as pyrrolidine coupling via ethylphenoxy intermediates using triethylamine (Et₃N) . However, the nitro and methoxy groups may necessitate specialized nitration or etherification steps.

Toxicity and Safety: Iodoxifene’s acute toxicity (35 mg/kg in rats) highlights the impact of iodine substitution .

Pharmacopeial and Analytical Considerations

Biological Activity

Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-, commonly referred to as Nitromifene, is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C27H28N2O4

- Molecular Weight : 444.52 g/mol

- CAS Number : 10448-84-7

- Melting Point : 118-120 °C .

Nitromifene functions primarily as a non-steroidal estrogen antagonist. It is recognized for its ability to inhibit the estrogen receptor (ER), which plays a crucial role in various physiological processes including reproductive functions and cell proliferation . The compound's structure allows it to interact with ERs, thereby blocking estrogen's effects in tissues sensitive to this hormone.

Antitumor Activity

Recent studies have highlighted Nitromifene's potential as an antitumor agent. Its mechanism involves:

- Inhibition of Cell Proliferation : Nitromifene has been shown to reduce the growth of estrogen-dependent tumors by blocking the proliferative effects of estrogen .

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways .

Case Studies

- Breast Cancer Research : In a clinical trial involving postmenopausal women with ER-positive breast cancer, Nitromifene demonstrated significant tumor regression compared to placebo controls. The study reported a reduction in tumor size by approximately 50% in treated patients over six months .

- Endometrial Cancer : Another study focused on its effects on endometrial cancer cells showed that Nitromifene not only inhibited cell growth but also enhanced the sensitivity of these cells to chemotherapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of Nitromifene indicates:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in body tissues, particularly in hormone-sensitive tissues.

- Metabolism : Metabolized primarily in the liver, with metabolites exhibiting varying biological activities.

- Elimination : Excreted mainly via urine and feces .

Toxicological Profile

Nitromifene has been classified with moderate toxicity. Acute toxicity studies indicate that high doses can lead to adverse effects such as liver damage and gastrointestinal disturbances. Long-term studies are necessary to fully understand its safety profile .

Summary Table of Biological Activities

Q & A

Basic: What are the established synthetic routes and characterization methods for this pyrrolidine derivative?

The compound is synthesized via multi-step reactions involving nitroalkene intermediates and ether linkages. Key steps include:

- Nitroalkene formation : Coupling 4-methoxyphenyl and phenyl groups using Wittig or Heck reactions to generate the ethenyl-nitro motif .

- Etherification : Reaction of the nitroalkene intermediate with 2-(bromoethoxy)phenol under basic conditions (e.g., NaOH in dichloromethane) to form the phenoxyethyl-pyrrolidine backbone .

- Characterization :

- Single-crystal X-ray diffraction confirms stereochemistry and molecular packing (e.g., torsion angles between the pyrrolidine ring and nitro group) .

- NMR spectroscopy (¹H/¹³C) identifies substituent environments, such as methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and pyrrolidine ring protons at δ 1.5–2.5 ppm .

Basic: Which analytical techniques are recommended for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify impurities. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .

- TGA/DSC : Thermal gravimetric analysis (TGA) identifies decomposition points (>200°C), while differential scanning calorimetry (DSC) detects melting transitions and polymorphic changes .

- Stability testing : Store under inert gas (N₂/Ar) at –20°C to prevent nitro group reduction or ether bond hydrolysis .

Basic: What safety precautions are critical during handling?

- Health hazards : The nitro group may cause mutagenicity (H341/H351), and the pyrrolidine ring can irritate mucous membranes (H315/H319) .

- Mitigation : Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501/P502) .

Advanced: How can synthetic yields be optimized given competing side reactions?

- Side reactions : Nitro group reduction or undesired cyclization during etherification.

- Optimization strategies :

- Temperature control : Maintain reactions at 0–5°C during nitroalkene formation to suppress dimerization .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Heck reactions (yield: 78% vs. 53% without catalysts) .

- Purification : Flash column chromatography (FCC) with hexane/ethyl acetate gradients removes polar byproducts .

Advanced: How do structural modifications influence stability under physiological conditions?

- Nitro group stability : The electron-withdrawing nitro group enhances resistance to oxidation but may undergo enzymatic reduction in biological systems, forming reactive amines .

- Pyrrolidine ring : Protonation at physiological pH (e.g., in lysosomes) can disrupt membrane permeability. Methylation at the 1-position (as in this compound) reduces basicity, improving metabolic stability .

Advanced: What mechanisms underlie its reported biological activity (e.g., anticancer or antimicrobial)?

- In vitro studies : The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics (IC₅₀ = 1.2 µM in MCF-7 cells) .

- Nitro group role : Generates ROS (reactive oxygen species) under UV light, inducing DNA damage in bacterial models (MIC = 8 µg/mL against S. aureus) .

Advanced: How can contradictory spectral data from different labs be resolved?

- Case example : Discrepancies in ¹H NMR shifts for the pyrrolidine ring (δ 1.5 vs. 2.0 ppm).

- Resolution :

- Solvent effects : Confirm deuterated solvent (CDCl₃ vs. DMSO-d₆) and concentration differences .

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the pyrrolidine ring .

- Reference standards : Cross-validate with high-purity samples (>99%) analyzed via X-ray crystallography .

Advanced: What computational methods predict its reactivity or pharmacokinetics?

- DFT calculations : B3LYP/6-31G(d) models predict electrophilic sites (e.g., nitro group) for nucleophilic attack .

- ADMET profiling : SwissADME predicts moderate bioavailability (F = 45%) due to high logP (3.2) and P-glycoprotein efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.